molecular formula C6H10FNO2 B1470961 Methyl 3-fluoropyrrolidine-3-carboxylate CAS No. 1375794-82-3

Methyl 3-fluoropyrrolidine-3-carboxylate

Cat. No. B1470961
CAS RN: 1375794-82-3
M. Wt: 147.15 g/mol
InChI Key: VQPLTCRXZJGCLO-UHFFFAOYSA-N
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Description

Methyl 3-fluoropyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₆H₁₁ClFNO₂ . It is a solid substance, and its hydrochloride form is commonly encountered. This compound is used in various applications, including pharmaceutical research and organic synthesis .


Synthesis Analysis

The synthesis of Methyl 3-fluoropyrrolidine-3-carboxylate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the reaction of a suitable precursor (such as a pyrrolidine derivative) with fluorine-containing reagents . The exact synthetic route may vary based on the desired stereochemistry and functional group modifications .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrolidine ring with a carboxylate group and a fluorine atom attached to it. The hydrochloride salt form adds an additional chlorine atom. The arrangement of atoms and their connectivity significantly influences the compound’s properties and reactivity .


Chemical Reactions Analysis

  • Cyclization reactions : The pyrrolidine ring can participate in intramolecular reactions to form other heterocyclic compounds .

Physical And Chemical Properties Analysis

  • Safety Hazards : The compound is classified as harmful (H302), irritating to eyes and skin (H315, H319), and may cause respiratory irritation (H335). Proper precautions should be taken during handling .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-fluoropyrrolidine-3-carboxylate and related compounds, such as 4-fluoropyrrolidine derivatives, are important in medicinal chemistry, particularly for their applications as dipeptidyl peptidase IV inhibitors. These compounds have been synthesized using specific methodologies, such as double fluorination, which enable the production of enantiomerically pure compounds in high yields. These derivatives are then converted into various useful intermediates, demonstrating their versatility in medicinal chemistry applications (Singh & Umemoto, 2011).

Antibacterial Agents

Compounds like 3-fluoropyrrolidine derivatives have been explored for their antibacterial properties. For instance, specific fluoropyrrolidine analogues have shown promising activity against various bacterial strains. The absolute stereochemistry at the pyrrolidine ring's asymmetric centers is crucial for maintaining this activity, highlighting the importance of stereochemistry in the antibacterial efficacy of these compounds (Di Cesare et al., 1992).

Synthesis of Fluorinated Pharmaceuticals

Fluorinated azaheterocycles, such as 3-fluoropyrrolidines, are of interest as bifunctional building blocks in the synthesis of fluorinated pharmaceutical compounds. Efficient synthetic pathways for these compounds have been developed, demonstrating their potential in the pharmaceutical industry (Verniest et al., 2010).

Organocatalysis in Chemical Synthesis

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, which can be derived from similar fluoropyrrolidine compounds, have been used as catalysts for asymmetric chemical reactions, such as Michael additions of ketones to nitroalkenes. This showcases the role of these compounds in facilitating important chemical transformations, expanding their utility beyond medicinal chemistry (Ruiz-Olalla et al., 2015).

properties

IUPAC Name

methyl 3-fluoropyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPLTCRXZJGCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoropyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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